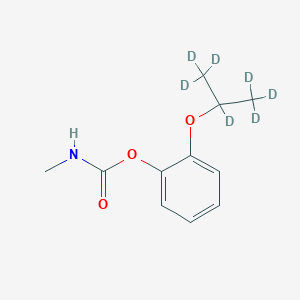

Propoxur-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

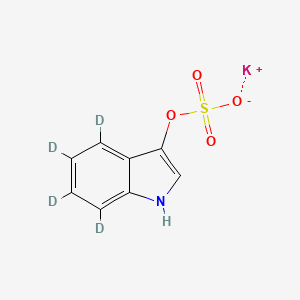

- The chemical formula for This compound is C11D7H8NO3 , with a molecular weight of 216.28 g/mol.

Propoxur-d7: is a stable isotope-labeled derivative of . It belongs to the carbamate class of pesticides.

This compound: is used as a reference substance for drug impurities and reagents in research.

Preparation Methods

Synthetic Routes: The synthesis of involves the isotopic labeling of with deuterium (D) at specific positions.

Reaction Conditions: Deuterium exchange reactions are typically carried out using deuterated reagents or deuterium gas under specific conditions.

Industrial Production: While is not produced industrially, it serves as a valuable analytical standard for research purposes.

Chemical Reactions Analysis

Reactions: can undergo various chemical reactions, including hydrolysis, esterification, and carbamate formation.

Common Reagents and Conditions: Deuterated reagents, such as deuterated acids or bases, are used for labeling. Hydrolysis occurs under acidic or alkaline conditions.

Major Products: The primary product is , where deuterium replaces the hydrogen atoms in the original molecule.

Scientific Research Applications

Chemistry: Used as an internal standard in pesticide residue analysis by mass spectrometry.

Biology: Investigated for its effects on cholinesterase enzymes and neurotoxicity.

Medicine: Studied for its potential therapeutic applications, including insecticidal and acaricidal properties.

Industry: Used in quality control and method development for pesticide analysis.

Mechanism of Action

Targets: inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Pathways: By inhibiting AChE, it disrupts the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxicity.

Comparison with Similar Compounds

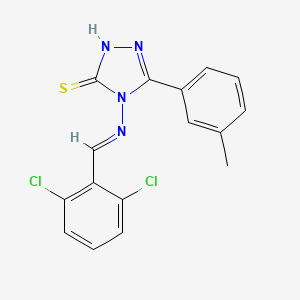

Similar Compounds: Other carbamate pesticides, such as , , and , share structural similarities with .

Uniqueness: stands out due to its deuterium labeling, which allows precise quantification and differentiation from non-labeled compounds.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i1D3,2D3,8D |

InChI Key |

ISRUGXGCCGIOQO-UNAVHCQLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1OC(=O)NC |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)

![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)